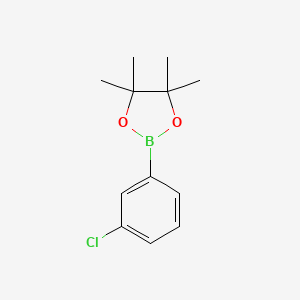

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQKHVZXPNHWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434572 | |

| Record name | 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635305-47-4 | |

| Record name | 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-chlorophenylboronic acid pinacol ester, is a key organoboron compound widely utilized in organic synthesis. As a stable and versatile derivative of 3-chlorophenylboronic acid, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to dehydration and protodeboronation, thereby ensuring reproducibility and scalability in synthetic processes. This guide provides an in-depth overview of the physical properties, handling, and purification of this important synthetic intermediate.

Molecular and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. These properties dictate the reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BClO₂ | [1] |

| Molecular Weight | 238.52 g/mol | [1] |

| CAS Number | 635305-47-4 | [1] |

| Appearance | White to off-white solid | [2] (for related isomer) |

| Melting Point | Not definitively reported for the 3-chloro isomer. The related 4-chloro isomer has a melting point of 53.0 to 57.0 °C. It is often described as a low melting solid. | [2] |

| Boiling Point | 317.893 °C at 760 mmHg | |

| Density | 1.103 g/cm³ | |

| Flash Point | 146.057 °C | |

| Solubility | Soluble in organic solvents such as N,N-dimethylformamide, ethyl acetate, and dichloromethane. Poor solubility in water. | [3] (for related boronic acid) |

Structural Elucidation

The structural identity and purity of this compound are typically confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group and a distinct singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the quaternary and methyl carbons of the dioxaborolane ring. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: The boron NMR spectrum provides direct evidence for the presence and the electronic environment of the boron atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from sources of ignition.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Purification of Aryl Boronic Acid Pinacol Esters

The purification of aryl boronic acid pinacol esters can be challenging due to their potential for hydrolysis on silica gel. A common and effective method involves column chromatography on boric acid-impregnated silica gel, which mitigates decomposition.

Diagram of the Purification Workflow

Caption: Workflow for the purification of aryl boronic acid pinacol esters.

Step-by-Step Methodology

-

Preparation of Boric Acid-Impregnated Silica Gel:

-

Dissolve boric acid in methanol to create a saturated solution.

-

Add silica gel to the solution and stir to form a slurry.

-

Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

-

Dry the silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.

-

-

Column Packing:

-

Prepare a slurry of the boric acid-impregnated silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column bed.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

-

Carefully add the dried sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

-

Collect fractions and monitor the elution of the product by TLC.

-

-

Isolation of the Pure Product:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Logical Relationship in Suzuki-Miyaura Coupling

The utility of this compound is best exemplified by its role in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the key relationships and transformations in this catalytic cycle.

Caption: Key steps in the Suzuki-Miyaura coupling.

This catalytic cycle highlights the critical role of the boronic ester. The base activates the boronic ester to form a more nucleophilic 'ate' complex, which then undergoes transmetalation with the palladium(II) species generated from the oxidative addition of the aryl halide to the palladium(0) catalyst. The final reductive elimination step yields the desired biaryl product and regenerates the active palladium(0) catalyst.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly for the construction of complex molecular architectures. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it a preferred choice for researchers in both academic and industrial settings. A comprehensive understanding of its physical properties, coupled with appropriate safety measures and purification techniques, is essential for its successful application in the synthesis of novel compounds with potential applications in medicine and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 635305-47-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-chlorophenylboronic acid pinacol ester, is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount to ensure the purity and identity of this reagent, which is critical for the reproducibility and success of subsequent synthetic steps. This guide provides an in-depth overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition.

Chemical Structure and Properties

CAS Number: 635305-47-4[1] Molecular Formula: C₁₂H₁₆BClO₂[1] Molecular Weight: 238.52 g/mol [1] IUPAC Name: this compound[1]

The structure consists of a 3-chlorophenyl group attached to a boronic acid which is protected by a pinacol group, forming a five-membered dioxaborolane ring. This pinacol ester form enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle and purify compared to the free boronic acid.[2][3]

Spectroscopic Analysis: A Multi-faceted Approach

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons (Ar-H): The four protons on the chlorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton ortho to the boronate ester and meta to the chlorine will likely be the most downfield.

-

Pinacol Protons (-CH₃): The twelve protons of the four methyl groups on the pinacol moiety are equivalent and will give rise to a sharp, intense singlet, typically around δ 1.3 ppm.[4]

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.2 - 7.8 | Multiplet | 4H |

| Pinacol CH₃ | ~1.3 | Singlet | 12H |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the boron atom (C-B) is often difficult to observe due to quadrupolar relaxation.[4] The carbon attached to the chlorine atom (C-Cl) will also have a characteristic chemical shift. The remaining four aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).

-

Pinacol Carbons: Two signals are expected for the pinacol group: one for the quaternary carbons of the dioxaborolane ring (C-O) and one for the methyl carbons (-CH₃).

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-B | Not typically observed |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | 125 - 135 |

| Pinacol C-O | ~84 |

| Pinacol CH₃ | ~25 |

¹¹B NMR Spectroscopy

Boron-11 NMR is a specific and highly useful technique for characterizing boronic acids and their esters. The chemical shift is sensitive to the coordination number and electronic environment of the boron atom. For a tricoordinate boronic ester like this compound, a single, relatively broad signal is expected in the range of δ 20-35 ppm, with a reference standard of BF₃·OEt₂.[5][6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

¹¹B NMR: Use a broadband probe tuned to the ¹¹B frequency. Acquire the spectrum with proton decoupling.

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 238 would be expected. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 240 with an intensity of about one-third of the molecular ion peak should be observed, which is a characteristic signature for a monochlorinated compound. Fragmentation may involve the loss of the pinacol group or cleavage of the C-B bond. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[4]

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₁₂H₁₆B³⁵ClO₂]⁺ | 238.0932 |

| [C₁₂H₁₆B³⁷ClO₂]⁺ | 240.0902 |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorptions

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the pinacol ester will be seen just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the region of 1600-1450 cm⁻¹.

-

B-O Stretching: The B-O stretching vibrations of the dioxaborolane ring are characteristically strong and appear in the region of 1350-1300 cm⁻¹.

-

C-O Stretching: The C-O stretching of the pinacol ester will be observed in the 1200-1100 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Table 4: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| B-O Stretch | 1350 - 1300 |

| C-O Stretch | 1200 - 1100 |

| C-Cl Stretch | 800 - 600 |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption is primarily due to the π → π* transitions of the aromatic ring.

Expected UV-Vis Absorption

The chlorophenyl chromophore is expected to show absorption maxima in the UV region, typically between 200 and 300 nm. The exact position of the absorption bands can be influenced by the solvent.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of Spectroscopic Data for Structural Elucidation.

Conclusion

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound (CAS 635305-47-4). Each technique offers unique and complementary information that, when integrated, confirms the molecular structure, purity, and identity of this important synthetic building block. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data, which is fundamental to the success of research and development in the chemical and pharmaceutical sciences.

References

-

ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]

- Ishii, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

-

The Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI). Retrieved from [Link]

-

eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Retrieved from [Link]

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

-

American Chemical Society. (2025). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a vital organoboron compound, frequently employed as a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, necessitates unambiguous structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering detailed insights into the molecular framework in a non-destructive manner.[3]

This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected chemical shifts, multiplicities, and coupling constants, grounding our interpretations in the fundamental principles of NMR and referencing data from analogous structures. Furthermore, this guide will present a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring researchers can confidently validate the structure and purity of their samples.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is paramount for accurate spectral assignment. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on the chemical environment of the hydrogen atoms. For the title compound, the spectrum can be divided into two distinct regions: the aromatic region and the aliphatic region, corresponding to the chlorophenyl and the tetramethyl-dioxaborolane (pinacol) moieties, respectively.

Aromatic Region (δ 7.0-8.0 ppm)

The 3-chlorophenyl group will exhibit a complex splitting pattern due to the electronegativity of the chlorine atom and the boron-containing substituent. The electron-withdrawing nature of both substituents will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift.

-

H2: This proton is ortho to the boronate ester and meta to the chlorine. It is expected to appear as a singlet or a narrowly split triplet. Its proximity to the boron group will likely shift it downfield.

-

H4: This proton is para to the boronate ester and ortho to the chlorine. It will likely appear as a triplet.

-

H5: This proton is meta to the boronate ester and ortho to the chlorine. It is expected to be a doublet of doublets.

-

H6: This proton is ortho to the boronate ester and meta to the chlorine. It will likely appear as a doublet of doublets.

Aliphatic Region (δ 1.0-1.5 ppm)

The pinacol moiety contains twelve equivalent protons from the four methyl groups. Due to the free rotation around the C-C bond of the pinacol group, these protons are chemically and magnetically equivalent.

-

-CH₃ (C9', C10', C11', C12'): These twelve protons will give rise to a sharp, intense singlet. This signal is characteristic of the pinacol boronate ester group.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H2 | ~7.8 | s (or narrow t) | Downfield due to proximity to boron. |

| H6 | ~7.7 | d | Ortho coupling to H5. |

| H4 | ~7.4 | t | Ortho coupling to H5, meta to H2. |

| H5 | ~7.3 | ddd | Coupling to H4 and H6. |

| -CH₃ (pinacol) | ~1.35 | s | Characteristic sharp singlet for 12H. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization state and the electronic environment of the carbon atoms.

Aromatic Region (δ 120-140 ppm)

The six carbons of the chlorophenyl ring will each give a distinct signal, with their chemical shifts influenced by the positions of the chlorine and boronate ester substituents.

-

C1 (ipso-carbon): The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar relaxation of the boron nucleus. When observed, it is expected to be broad and at a lower field.

-

C3 (Cl-substituted carbon): The carbon atom bonded to the chlorine will be shifted downfield due to the electronegativity of chlorine.

-

C2, C4, C5, C6: The remaining aromatic carbons will have chemical shifts influenced by their positions relative to the two substituents.

Aliphatic Region (δ 20-90 ppm)

The pinacol group has two distinct types of carbon atoms.

-

Quaternary Carbons (-C(CH₃)₂): The two quaternary carbons of the dioxaborolane ring will appear at a characteristic downfield shift due to their attachment to oxygen.

-

Methyl Carbons (-CH₃): The four equivalent methyl carbons will give a single, intense signal in the aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (ipso-B) | Not always observed or broad | Attached to Boron. |

| C3 (ipso-Cl) | ~134 | Attached to Chlorine. |

| Aromatic CH | 128-135 | Four distinct signals expected. |

| -C(CH₃)₂ (pinacol) | ~84 | Quaternary carbons of the pinacol group.[4] |

| -CH₃ (pinacol) | ~25 | Methyl carbons of the pinacol group.[4] |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following protocol is a self-validating system designed for compounds like this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR, and 20-30 mg for ¹³C NMR.[3][5]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good first choice for this class of compounds.

-

Ensure complete dissolution. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5] Suspended solids will degrade spectral quality.[5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to several thousand scans).[3]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: Experimental workflow for NMR spectrum analysis.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating checks. For instance, the presence of the intense singlet around 1.35 ppm is a strong confirmation of the intact pinacol boronate ester moiety. The integration of the aromatic and aliphatic regions should correspond to a 4:12 (or 1:3) proton ratio, providing an internal validation of the sample's purity. Any significant deviation from this ratio or the presence of unexpected signals would indicate impurities or degradation, such as hydrolysis of the boronate ester.[4]

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough analysis of both ¹H and ¹³C NMR spectra, guided by the principles outlined in this guide, allows for the unambiguous assignment of all proton and carbon signals. By following the detailed experimental protocol, researchers and drug development professionals can reliably acquire high-quality data, ensuring the structural integrity and purity of this critical synthetic building block. This rigorous analytical approach underpins the synthesis of novel compounds and accelerates the development of new chemical entities.

References

- Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy - Benchchem. (n.d.).

- Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. (2025-11-19).

- Supporting Information 22-01-15 - The Royal Society of Chemistry. (n.d.).

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.).

- NMR Sample Preparation. (n.d.).

- Electronic Supporting Information (ESI) - The Royal Society of Chemistry. (n.d.).

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.).

- Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.).

-

FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

-

This compound - PubChem. (n.d.). Retrieved from [Link]

- 13C NMR Chemical Shifts - Oregon State University. (n.d.).

- 13C-NMR. (n.d.).

- 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Chem-Impex. (n.d.).

- 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Chem-Impex. (n.d.).

Sources

Molecular weight of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It details the compound's physicochemical properties, synthesis, analytical characterization, and core applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Value of Aryl Boronate Esters

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Aryl boronate esters, such as this compound, have emerged as indispensable building blocks.[1] Their stability, handling characteristics, and exceptional reactivity in palladium-catalyzed cross-coupling reactions make them superior reagents compared to their corresponding boronic acids, which can be prone to decomposition.[2] This specific compound serves as a stable and effective precursor for introducing the 3-chlorophenyl moiety, a common structural motif in pharmacologically active molecules and functional materials.[3]

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and process development. This compound is typically a white to off-white solid at room temperature.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₂H₁₆BClO₂ | PubChem[4] |

| Molecular Weight | 238.52 g/mol | PubChem[4][5] |

| CAS Number | 635305-47-4 | PubChem[4] |

| Appearance | White to off-white solid | MySkinRecipes[3] |

| Boiling Point | 317.893°C at 760 mmHg | MySkinRecipes[3] |

| Density | 1.011 g/cm³ | MySkinRecipes[3] |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Cl | PubChem[4] |

Synthesis and Analytical Characterization

The synthesis of aryl boronate esters like this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation.

General Synthesis Workflow

This process typically involves the reaction between an aryl halide (in this case, a dihalobenzene such as 1-bromo-3-chlorobenzene) and a boron source, most commonly bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The choice of 1-bromo-3-chlorobenzene is strategic, as the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium center than the carbon-chlorine bond, allowing for selective borylation.

Step-by-Step Synthesis Protocol

The following is a representative laboratory-scale protocol. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3-chlorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent Addition: Add anhydrous dioxane via cannula.

-

Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure boronate ester.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm range) and a sharp, prominent singlet for the four equivalent methyl groups of the pinacol ester moiety (around 1.3 ppm).

-

¹³C NMR: Will confirm the presence of the correct number of aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₂H₁₆BClO₂.[4]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often reported as a percentage (e.g., >97%).[5]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3][6] This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds between aryl groups, making it a cornerstone of drug discovery and materials synthesis.[7]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronate ester (Ar²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boron species, facilitating the transfer of the aryl group (Ar²) from boron to palladium, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for coupling this compound with a generic aryl bromide.

-

Setup: In an inert-atmosphere glovebox or using Schlenk techniques, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to a reaction vessel.

-

Solvent: Add a suitable solvent system, often a mixture like toluene/water or dioxane/water.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with vigorous stirring for the required time (2-24 hours).[8] Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. This compound has associated hazards that must be managed.

-

Hazard Identification: According to aggregated GHS information, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[9]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[9] Avoid creating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store the compound in a tightly closed container in a dry, well-ventilated place away from light and heat sources.[3][9]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provide a reliable method for incorporating the 3-chlorophenyl group into complex molecular architectures. For professionals in drug development and materials science, mastery of its application is a key tool for the efficient construction of novel compounds with tailored properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

MOLBASE. This compound. [Link]

-

PubChem. 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

-

Organoboron. 2-[2-(4-chlorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Structure, Synthesis, Properties. [Link]

-

Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. [Link]

-

ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]

-

National Institutes of Health (NIH). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

Sources

- 1. Buy 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (EVT-1664727) | 942589-53-9 [evitachem.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]

- 7. is.muni.cz [is.muni.cz]

- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Strategic Synthesis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide to Robust Production of a Key Suzuki-Miyaura Building Block

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Boronic acid pinacol esters are indispensable intermediates in modern organic synthesis, primarily due to their enhanced stability, ease of handling, and reliable reactivity in cross-coupling reactions compared to their free boronic acid counterparts.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 3-chlorophenylboronic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and offer field-proven strategies for optimization, purification, and troubleshooting. We will explore the mechanistic rationale for the esterification, provide a detailed and validated experimental protocol, and discuss the critical aspects of product isolation and characterization, ensuring a robust and reproducible synthesis for researchers in pharmaceutical and materials science development.

Introduction: The Strategic Advantage of Pinacol Ester Protection

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, a distinction recognized by the 2010 Nobel Prize in Chemistry. The utility of this reaction is critically dependent on the quality and stability of its organoboron component. While free boronic acids are effective, they often suffer from drawbacks such as a propensity for dehydration to form cyclic boroxine anhydrides, limited shelf-life, and challenging purification.

The protection of the boronic acid moiety as a pinacol ester (Bpin) elegantly circumvents these issues.[1][2] The pinacol group sterically shields the boron atom, significantly enhancing the compound's stability towards air and moisture, which translates to a longer shelf-life and the ability to purify the compound via standard column chromatography.[2] this compound is a particularly valuable building block, enabling the introduction of the 3-chlorophenyl motif into complex molecular architectures, a common feature in many pharmaceutical agents and advanced materials. This guide provides the necessary framework for its efficient and reliable synthesis.

Reaction Mechanism: The Esterification of 3-Chlorophenylboronic Acid

The formation of the pinacol boronate ester is a reversible condensation reaction between the boronic acid and pinacol (2,3-dimethylbutane-2,3-diol). The reaction is driven to completion by the removal of the water byproduct.

The mechanism proceeds as follows:

-

Lewis Acid-Base Interaction: The empty p-orbital on the boron atom of the boronic acid acts as a Lewis acid, coordinating with an oxygen atom from the pinacol diol.

-

Tetrahedral Intermediate Formation: This coordination facilitates the formation of a tetracoordinate boron intermediate.

-

Proton Transfer & Water Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule. This step is the primary equilibrium point of the reaction.

-

Ring Closure: A second intramolecular reaction with the remaining hydroxyl group on the pinacol backbone, followed by the elimination of a second water molecule, results in the formation of the stable, five-membered dioxaborolane ring.

To favor the product, the equilibrium must be shifted to the right. This is typically achieved by either azeotropically removing water using a Dean-Stark apparatus (often with a solvent like toluene) or by including a stoichiometric amount of a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄).[4][5]

Detailed Experimental Protocol

This protocol describes a robust, scalable laboratory procedure for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6][7]

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Chlorophenylboronic Acid | C₆H₆BClO₂ | 156.37 | 5.00 g | 31.98 | 1.0 |

| Pinacol | C₆H₁₄O₂ | 118.17 | 3.96 g | 33.58 | 1.05 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5.78 g | 48.0 | 1.5 |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Hexanes | C₆H₁₄ | - | As needed | - | - |

| Ethyl Acetate | C₄H₈O₂ | - | As needed | - | - |

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenylboronic acid (5.00 g, 31.98 mmol).

-

Reagent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture until the boronic acid is fully dissolved. To this solution, add pinacol (3.96 g, 33.58 mmol) followed by anhydrous magnesium sulfate (5.78 g, 48.0 mmol).[5]

-

Reaction: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir the resulting heterogeneous mixture vigorously at room temperature for 16-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting boronic acid will remain at the baseline, while the product will have a higher Rf value.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate. Wash the filter cake with additional dichloromethane (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or waxy oil.

Purification: Overcoming the Challenges of Boronate Esters

A common pitfall in the synthesis of pinacol boronate esters is their purification. These compounds can be sensitive to standard silica gel chromatography, often leading to hydrolysis back to the boronic acid on the column or irreversible adsorption, resulting in significant yield loss.[8][9][10]

A highly effective and validated method to mitigate this issue is to use silica gel that has been pre-treated with boric acid.[1][8] This treatment passivates the acidic silanol groups on the silica surface, preventing decomposition of the desired ester.

-

Slurry Preparation: Prepare a slurry of silica gel in a 5% w/v solution of boric acid in ethanol. Allow it to stand for 1 hour with occasional swirling.[9]

-

Solvent Removal: Remove the ethanol by filtration and wash the treated silica gel thoroughly with fresh ethanol.

-

Drying: Dry the silica gel in a vacuum oven at 60-80°C for several hours until it is a fine, free-flowing powder.[9]

-

Column Packing: Pack a chromatography column with the boric acid-treated silica gel using a suitable solvent system (e.g., Hexanes:Ethyl Acetate).

-

Purification: Load the crude product onto the column and elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing the polarity). Collect fractions and analyze by TLC to isolate the pure product.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

-

¹H NMR (in CDCl₃): The most characteristic signal is a sharp singlet integrating to 12 protons around δ 1.35 ppm, corresponding to the four equivalent methyl groups of the pinacol moiety.[11] The aromatic protons of the 3-chlorophenyl group will appear in the aromatic region (δ 7.2-7.8 ppm) with characteristic splitting patterns.

-

¹³C NMR (in CDCl₃): Expect a signal around δ 84 ppm for the quaternary carbons of the pinacol group and a signal around δ 25 ppm for the methyl carbons.[11] Aromatic carbon signals will appear in the typical δ 125-135 ppm range.

-

¹¹B NMR (in CDCl₃): A broad singlet is expected between δ 20-35 ppm, which is characteristic of a tricoordinate boronate ester.[12][13]

-

Mass Spectrometry (e.g., GC-MS or ESI-MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₆BClO₂), which is approximately 238.09 g/mol .[14]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][15]

-

Reagent Hazards: 3-Chlorophenylboronic acid and its pinacol ester derivative are irritants. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[6][7] Handle in a chemical fume hood.

-

Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a well-ventilated fume hood.

-

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.[7]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inadequate drying of reagents/glassware. 2. Insufficient dehydrating agent. 3. Inactive boronic acid (decomposed). | 1. Ensure all glassware is flame-dried; use anhydrous solvents. 2. Increase the equivalents of MgSO₄ to 2.0. 3. Use fresh, high-purity starting material. |

| Hydrolysis During Workup | Exposure to aqueous media for prolonged periods. | Minimize contact with water. Use anhydrous Na₂SO₄ or MgSO₄ to dry the organic extracts thoroughly before concentration. |

| Low Yield After Chromatography | Decomposition or irreversible adsorption on standard silica gel. | Use the boric acid-treated silica gel protocol described in Section 4. Alternatively, attempt crystallization from a hexanes/ethyl acetate mixture. |

| Incomplete Reaction | Reaction time is too short or insufficient mixing. | Allow the reaction to stir for a longer period (up to 48 hours). Ensure the stirring is vigorous enough to keep the MgSO₄ suspended. |

Conclusion

The synthesis of this compound via the direct esterification of 3-chlorophenylboronic acid with pinacol is a fundamental and highly enabling transformation. By understanding the reversible nature of the reaction mechanism and employing appropriate techniques to remove water, high yields can be reliably achieved. The primary challenge lies in the purification step, a hurdle that is effectively overcome by utilizing boric acid-treated silica gel. Adherence to the detailed protocols and safety guidelines presented in this guide will empower researchers to confidently produce this key synthetic intermediate, facilitating the rapid advancement of drug discovery and materials science programs.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

-

Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]

-

Various Authors. (n.d.). Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. Royal Society of Chemistry. Retrieved from [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]

-

Various Authors. (n.d.). Boronic esters. Organic Syntheses. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2008). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Retrieved from [Link]

-

Reddit r/Chempros. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

-

Taylor, M. S., & Bergman, R. G. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

TCI Chemicals. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Patro, A. G., Sahoo, R. K., & Nembenna, S. (n.d.). Electronic Supporting Information (ESI) for Zinc Hydride Catalyzed Hydroboration of Esters. Royal Society of Chemistry. Retrieved from [Link]

-

Hall, D. G., et al. (2023). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]

-

Okuno, T., et al. (2022). N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. International Union of Crystallography. Retrieved from [Link]

-

Various Authors. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. Retrieved from [Link]

-

Various Authors. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Repositorio Universidad Católica del Maule. Retrieved from [Link]

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. reddit.com [reddit.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.ucm.cl [repositorio.ucm.cl]

- 14. This compound | C12H16BClO2 | CID 10037225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Stability and handling of 3-chlorophenylboronic acid pinacol ester

An In-depth Technical Guide to the Stability and Handling of 3-Chlorophenylboronic Acid Pinacol Ester

This guide provides a comprehensive technical overview of 3-chlorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing the stability and handling of this reagent. By understanding the causality behind its chemical behavior, scientists can optimize its use, ensure experimental reproducibility, and maintain the integrity of their synthetic workflows.

Introduction: The Role of Pinacol Esters in Modern Synthesis

Arylboronic acids are foundational reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, free boronic acids can be challenging to handle due to their propensity for dehydration to form cyclic boroxine anhydrides and their sometimes-limited stability. The conversion of the boronic acid to its pinacol ester derivative, such as 3-chlorophenylboronic acid pinacol ester, offers a robust and practical solution. The pinacol group provides steric shielding to the Lewis acidic boron center, rendering the compound more stable to air and moisture and easier to purify and handle compared to its free acid counterpart.[2][3] This enhanced stability makes it an indispensable reagent for introducing the 3-chlorophenyl motif in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical and Safety Profile

A clear understanding of the compound's physical properties and hazards is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 635305-47-4 | |

| Molecular Formula | C₁₂H₁₆BClO₂ | |

| Molecular Weight | 238.52 g/mol | |

| Appearance | White to off-white solid/powder | |

| Boiling Point | ~317.9 °C at 760 mmHg | [5] |

| Density | ~1.103 g/cm³ | [5] |

| Flash Point | ~146.1 °C | [5] |

| Hazard Class | Acute Toxicity 4 (Oral) | |

| Signal Word | Warning | [5] |

Core Principles of Chemical Stability

The utility of 3-chlorophenylboronic acid pinacol ester is directly tied to its stability profile. The primary pathway for degradation is hydrolysis, a reversible process that is highly sensitive to environmental conditions.[3][6]

Hydrolytic Stability: The Central Challenge

The C-B bond in arylboronic esters is generally stable, but the B-O bonds are susceptible to cleavage by water. The pinacol ester exists in equilibrium with its corresponding boronic acid and pinacol.[3]

This equilibrium is influenced by several factors:

-

Moisture: The presence of water, even atmospheric moisture, can drive the equilibrium toward the free boronic acid. This is the most common cause of degradation during storage and handling.[2]

-

pH: The rate of hydrolysis is sensitive to pH.[6][7] Both acidic and basic conditions can facilitate the process, with acidic conditions often used intentionally for deprotection.[8][9]

-

Steric Hindrance: The bulky methyl groups of the pinacol moiety provide significant steric protection to the boron center, slowing the rate of hydrolysis compared to less hindered esters (e.g., from ethylene glycol).[10] This kinetic stability is a key advantage of pinacol esters.[11]

The reversibility of this process can be problematic during aqueous workups or purification via silica gel chromatography, where the presence of water can lead to partial hydrolysis and streaking of the compound on the column.[3][11]

Caption: Reversible hydrolysis of 3-chlorophenylboronic acid pinacol ester.

Thermal and Oxidative Stability

3-Chlorophenylboronic acid pinacol ester is a combustible solid but is generally stable under the thermal conditions required for most cross-coupling reactions, which often run at elevated temperatures (e.g., 80-110 °C). However, like all organoboron compounds, it should be considered incompatible with strong oxidizing agents.[12]

Protodeboronation

A less common but important consideration is protodeboronation, the cleavage of the carbon-boron bond. This side reaction can occur under harsh conditions, particularly with electron-deficient or certain heteroaromatic boronic esters, leading to the formation of chlorobenzene.[10][13] The use of mild bases and carefully controlled reaction conditions helps to minimize this pathway.

Field-Proven Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to preserve the reagent's integrity and ensure user safety.

-

Engineering Controls : Always handle this compound in a well-ventilated fume hood to minimize inhalation of dust particles.[2][14] Ensure that safety showers and eyewash stations are readily accessible.[15]

-

Personal Protective Equipment (PPE) : Standard PPE is mandatory. This includes:

-

Storage : The primary goal of storage is the strict exclusion of moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]

-

For long-term storage and to ensure the highest purity, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is strongly recommended.[2]

-

Keep away from incompatible materials, including strong oxidizing agents, acids, and bases.[15][12]

-

Application in Suzuki-Miyaura Cross-Coupling: A Validating Protocol

The primary application of 3-chlorophenylboronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions. The following protocol provides a validated, step-by-step workflow that incorporates best practices derived from an understanding of the reagent's stability.

Objective: To couple 3-chlorophenylboronic acid pinacol ester with an aryl bromide (Ar-Br).

Caption: A validated experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Methodology:

-

Reagent Preparation (Benchtop): In a dry, oven-baked flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 3-chlorophenylboronic acid pinacol ester (1.1–1.5 equiv), a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ [1-2 mol%] and a ligand like SPhos or XPhos [2-8 mol%]).[18][19]

-

Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step of the catalytic cycle, where the organic fragment is transferred from boron to palladium.[1]

-

-

Inerting the System: Seal the flask with a septum. Evacuate the flask atmosphere under vacuum and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.

-

Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is critical for catalytic activity and reproducibility.

-

-

Solvent Addition and Reaction: Add degassed solvent(s) (e.g., a mixture of dioxane and water) via syringe.[18] Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.

-

Causality: Degassing the solvent removes dissolved oxygen. A biphasic solvent system is often used to dissolve both the organic-soluble reagents and the inorganic base.[13]

-

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Trustworthiness: Be aware that residual water in the crude product or the use of protic solvents in the eluent can cause on-column hydrolysis of any unreacted boronic ester, leading to purification difficulties.[3] Using a non-polar eluent system and ensuring the crude material is dry can mitigate this issue.

-

By integrating a deep understanding of the reagent's stability with meticulous handling techniques, researchers can confidently and successfully employ 3-chlorophenylboronic acid pinacol ester to advance their synthetic objectives.

References

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Understanding the Properties and Handling of Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Pubs.RSC. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

-

A Water-Stable Boronate Ester Cage. PMC - NIH. [Link]

-

3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET. Loba Chemie. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

A Technical Guide to the Safe Handling of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Utility and Hazards of a Key Synthetic Building Block

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, is a valuable reagent in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science development.[1] However, like many reactive organoboron compounds, its utility is intrinsically linked to a specific set of chemical hazards.

Boronic acids and their ester derivatives are not merely inert reagents; they possess a unique reactivity profile that demands a comprehensive understanding for safe handling. While pinacol esters are generally designed to be more stable alternatives to their corresponding boronic acids, they are susceptible to hydrolysis and require specific handling protocols.[2][3] Recent studies have also begun to challenge the historical perception of boronic acids as universally benign, underscoring the need for a rigorous, evidence-based approach to laboratory safety.[4]

This guide provides an in-depth analysis of the safety and hazards associated with this compound. Moving beyond a simple recitation of hazard codes, it delves into the chemical principles behind its reactivity, stability, and potential toxicity to empower researchers with the knowledge to implement robust and self-validating safety protocols.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational framework for understanding the intrinsic hazards of this compound. The aggregated GHS information from multiple notifications to the European Chemicals Agency (ECHA) presents a clear warning profile.[5]

Table 1: GHS Hazard Classification for this compound [5]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Note: Percentages in the source data indicate the frequency of notifications including that specific hazard. The precautionary principle dictates that all listed hazards should be considered relevant.

Expert Interpretation: The GHS classification points to this compound being a moderate acute toxin through all primary routes of exposure (oral, dermal, inhalation) and a significant irritant. The designation as a skin and eye irritant is common for reactive organic molecules and necessitates stringent use of personal protective equipment (PPE). The potential for respiratory irritation highlights the critical importance of handling this solid material in a manner that avoids dust generation, such as in a chemical fume hood.

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior in the laboratory.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 635305-47-4 | [5] |

| EC Number | 801-626-4 | [5] |

| Molecular Formula | C₁₂H₁₆BClO₂ | [5] |

| Molecular Weight | 238.52 g/mol | [5] |

| Appearance | White to off-white powder or solid |

Stability and Reactivity

The core of this molecule's reactivity lies in the boronic ester functional group. Boronic acids are Lewis acids, capable of accepting electron pairs, which is key to their chemical utility and instability.[3] The pinacol ester provides steric hindrance and electronic stabilization compared to the free boronic acid, yet vulnerabilities remain.

-

Hydrolysis: The primary pathway for degradation is hydrolysis. The boron-oxygen bonds are susceptible to cleavage by water, which regenerates the corresponding boronic acid and pinacol. This process can be accelerated by both acidic and basic conditions.[6] From a practical standpoint, this means the compound should be rigorously protected from moisture during storage and handling.

-

Air Sensitivity: Like many organoboranes, aryl boronic esters can be sensitive to oxygen.[7] While pinacol esters are more robust than other derivatives, long-term storage should ideally be under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual oxidation.

-

Chemical Incompatibilities:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions and degradation of the compound.

-

Strong Acids and Bases: Can catalyze hydrolysis and other decomposition pathways.[6]

-

Moisture/Water: Reacts to release 3-chlorophenylboronic acid and pinacol.

-

Toxicological and Ecotoxicological Profile

Human Health Hazards

A critical point for researchers to understand is that for most specialized research chemicals, including this one, comprehensive toxicological data (e.g., LD₅₀ or chronic exposure studies) are not available. The GHS classification is based on data from notifications and structural analogies. Therefore, a precautionary approach is mandatory.

-

Acute Effects: The "Harmful" classification (Category 4) suggests that a single, relatively low dose ingested, absorbed through the skin, or inhaled could cause significant health effects.[5]

-

Irritation: Direct contact is likely to cause inflammation, redness, and pain to the skin and eyes. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][5]

Ecotoxicological Hazards

Causality and Justification: The presence of a chlorinated aromatic ring is a common structural alert for environmental persistence and toxicity. It is therefore scientifically prudent and ethically necessary to assume the 3-chloro isomer presents a similar or identical risk to aquatic ecosystems. Release into drains, waterways, or soil must be strictly avoided.

Exposure Controls and Personal Protection

Given the known hazards, a multi-layered approach to exposure control is essential, combining engineering controls with rigorous personal protective equipment protocols.

Engineering Controls

-